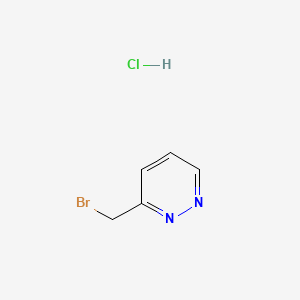

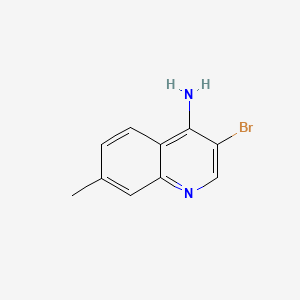

![molecular formula C10H15N3OS B596138 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 1286047-33-3](/img/structure/B596138.png)

2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

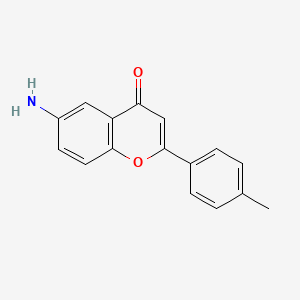

“2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” is a chemical compound with the molecular formula C10H15N3OS and a molar mass of 225.31 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.26±0.1 g/cm3 . The boiling point is predicted to be 420.7±45.0 °C .科学的研究の応用

Medicinal Chemistry and Pharmacology

Benzothiazole derivatives are pivotal in medicinal chemistry, showcasing a broad spectrum of biological activities that make them potential therapeutic agents. Their applications span across various pharmacological fields, including anticancer, antimicrobial, anti-inflammatory, and antiviral therapies. The synthesis and structural properties of these compounds are critical in the development of new drugs with enhanced efficacy and reduced toxicity. For instance, derivatives like 2-(thio)ureabenzothiazoles (TBT and UBT) demonstrate promising results in treating rheumatoid arthritis and systemic lupus erythematosus, along with fungicidal and herbicidal properties (M. Rosales-Hernández et al., 2022). Similarly, guanidinobenzazoles, related compounds, show potential in cytotoxic and cell proliferation inhibition, further validating the therapeutic significance of benzothiazole derivatives (M. Rosales-Hernández et al., 2022).

Material Science

In the realm of material science, benzothiazole derivatives contribute to the development of innovative materials with unique properties. For instance, polymers based on divalent metal salts of p-aminobenzoic acid, which share structural similarities with benzothiazole compounds, exhibit remarkable mechanical strength and thermal stability, finding applications in advanced technologies (H. Matsuda, 1997). This underscores the versatility of benzothiazole-related structures in synthesizing materials with potentially groundbreaking applications.

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .

Mode of Action

Thiazole derivatives can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors. They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .

Biochemical Pathways

They act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors .

Pharmacokinetics

The compound’s solubility and lipophilicity, which can impact its bioavailability, are mentioned .

Result of Action

Some thiazole derivatives have shown anticancer efficacy against certain cell lines .

特性

IUPAC Name |

2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,12H,2-5H2,1H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCPEKBIHMIJSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1=O)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735287 |

Source

|

| Record name | 2-Amino-6-(propylamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286047-33-3 |

Source

|

| Record name | 2-Amino-6-(propylamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)

![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)

![Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)](/img/no-structure.png)

![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)